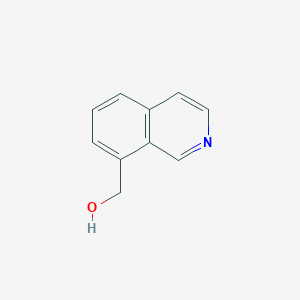
(Isoquinolin-8-yl)methanol
Descripción general
Descripción
(Isoquinolin-8-yl)methanol is a compound related to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This particular derivative has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of the 8,12-methanoazepino[2,1-a]isoquinoline system, a related structure, has been achieved through Bischler-Napieralski cyclization, which is a method commonly used to synthesize isoquinoline derivatives . Additionally, the reaction of isoquinoline with CCl4 and methanol catalyzed by iron-containing compounds has been used to synthesize 1-dichloromethylisoquinoline, which can be further converted into 1-formylisoquinoline .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic techniques. For example, a novel 8-hydroxyquinolinium compound, which shares the isoquinoline moiety, has been analyzed using single-crystal X-ray diffraction, revealing its crystallization in an orthorhombic space group . Additionally, the study of (S)-1,2,3,4-tetrahydro-3-isoquinoline methanol (THIQM) has shown that the molecule can exist in different conformers, with the chirality of the nitrogen atom influencing the direction of hydrogen bonding .
Chemical Reactions Analysis
Isoquinoline derivatives participate in a variety of chemical reactions. For example, isoquinolinium ylides have been shown to react with acetylenes and olefins to produce a range of products, including dihydropyrrolo[2,1-a]isoquinolines and tetrahydropyrrolo[2,1-a]isoquinolines . These reactions are influenced by the presence of methanol and can lead to the formation of different types of ylides, which can further react to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are of significant interest. The 8-hydroxyquinolinium compound mentioned earlier has been characterized to have an optical absorption cut-off wavelength of 440 nm, and its vibrational analysis has helped identify the functional groups present . The compound's thermal properties, such as melting point and thermal stability, have been determined using thermogravimetric, differential scanning calorimetric, and differential thermal analyses . Moreover, the second harmonic generation efficiency of this compound has been confirmed, indicating its potential application in nonlinear optics .
Aplicaciones Científicas De Investigación
-
Scientific Field : Organic Chemistry
- Summary of Application : “(Isoquinolin-8-yl)methanol” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug synthesis and organic reactions.
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of “(Isoquinolin-8-yl)methanol” could facilitate the synthesis of various organic compounds or drugs.
-
Scientific Field : Pharmaceuticals
- Summary of Application : Isoquinoline, which shares a similar structure with “(Isoquinolin-8-yl)methanol”, is a crucial skeleton in the structure of various drugs . This includes medications used to manage pain and inflammation, cardiovascular diseases, and even some forms of cancer .
- Results or Outcomes : The use of “(Isoquinolin-8-yl)methanol” in drug synthesis could potentially lead to the development of effective treatments for various health conditions .
- Scientific Field : Material Sciences
- Summary of Application : Isoquinoline, which shares a similar structure with “(Isoquinolin-8-yl)methanol”, has found extensive use in material sciences . This could potentially extend to “(Isoquinolin-8-yl)methanol” as well.
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of “(Isoquinolin-8-yl)methanol” could facilitate the synthesis of various materials .
- Scientific Field : Material Sciences
- Summary of Application : Isoquinoline, which shares a similar structure with “(Isoquinolin-8-yl)methanol”, has found extensive use in material sciences . This could potentially extend to “(Isoquinolin-8-yl)methanol” as well.
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of “(Isoquinolin-8-yl)methanol” could facilitate the synthesis of various materials .
Direcciones Futuras
The future directions in the research and development of isoquinolones, including “(Isoquinolin-8-yl)methanol”, involve the construction of the isoquinolone ring with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .
Propiedades
IUPAC Name |
isoquinolin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDYRZGZAWJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isoquinolin-8-yl)methanol | |
CAS RN |
1159511-15-5 | |
| Record name | 8-(Hydroxymethyl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




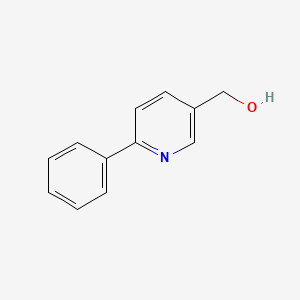
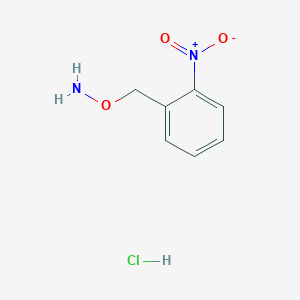
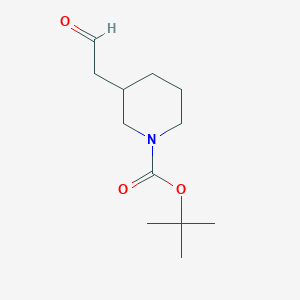
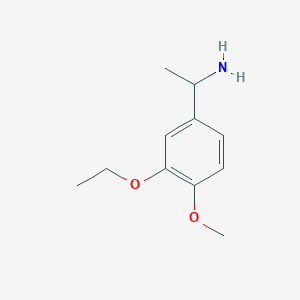

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)
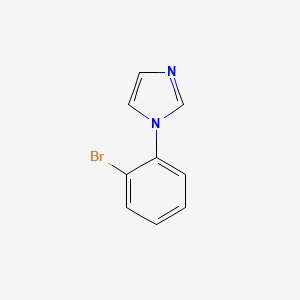


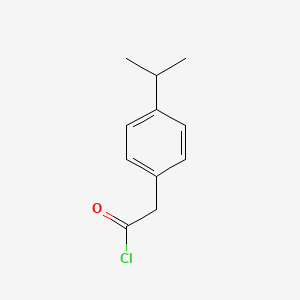


![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)